molecular formula C13H8F2O2 B1416576 3-(3,4-Difluorophenyl)benzoic acid CAS No. 885963-39-3

3-(3,4-Difluorophenyl)benzoic acid

Cat. No.: B1416576
CAS No.: 885963-39-3
M. Wt: 234.2 g/mol
InChI Key: AMNVOFVBUORNRG-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)benzoic acid is an organic compound with the molecular formula C13H8F2O2 It is a derivative of benzoic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions

Scientific Research Applications

3-(3,4-Difluorophenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Biochemical Analysis

Biochemical Properties

3-(3,4-Difluorophenyl)benzoic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of other compounds. It interacts with enzymes such as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists, which are involved in regulating energy homeostasis and body weight . The nature of these interactions typically involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity and modulating biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving epithelial cells, this compound has been observed to inhibit the epithelial-mesenchymal transition (EMT) process, which is crucial in cancer metastasis and fibrosis . This inhibition is achieved through the downregulation of proteins such as α-SMA, vimentin, and collagen I, and the upregulation of E-cadherin, thereby affecting cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the phosphorylation of Smad2/3 proteins, which are key mediators in the TGF-β1 signaling pathway . This inhibition prevents the formation of the Smad2/3-Smad4 complex, thereby blocking the transcription of target genes involved in EMT. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of EMT and reduced fibrosis in in vitro and in vivo models . The compound’s efficacy may decrease over time due to degradation and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits EMT and reduces fibrosis without causing significant toxicity . At higher doses, adverse effects such as cytotoxicity and organ damage have been observed. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of phenolic acids. It interacts with enzymes such as peroxidases and cytochrome P450s, which facilitate its biotransformation and elimination . These interactions can affect metabolic flux and alter the levels of metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . For example, the compound may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins that direct its distribution.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be targeted to specific organelles such as the nucleus or mitochondria, where it can exert its effects on gene expression and metabolic processes . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, thereby influencing its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3,4-difluorophenylboronic acid with a suitable benzoic acid derivative in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of 3-(3,4-Difluorophenyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or other reduced compounds.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzoic acid: A simpler derivative with similar fluorine substitution but lacking the additional phenyl ring.

    3,4-Difluorophenylboronic acid: Used in similar synthetic applications, particularly in Suzuki-Miyaura coupling reactions.

    Diflunisal: A nonsteroidal anti-inflammatory drug with a similar fluorinated phenyl structure.

Uniqueness

3-(3,4-Difluorophenyl)benzoic acid is unique due to the combination of its fluorinated phenyl ring and benzoic acid moiety. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications compared to its simpler analogs.

Properties

IUPAC Name

3-(3,4-difluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-11-5-4-9(7-12(11)15)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNVOFVBUORNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654127
Record name 3',4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885963-39-3
Record name 3',4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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